N-(2-NAPHTHYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE
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Overview
Description
N-(2-NAPHTHYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonyl amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-NAPHTHYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydrodibenzo[b,d]furan core, followed by the introduction of the naphthylsulfonyl group through sulfonylation reactions. The final step involves the acylation of the amine group to form the acetamide derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-NAPHTHYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature and solvent choice, are crucial for controlling the reaction pathways and product distribution .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various sulfonamide derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-(2-NAPHTHYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medical research, this compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi. It is also being investigated for its potential use in cancer therapy, as it can interfere with specific cellular pathways involved in tumor growth .
Industry
Mechanism of Action
The mechanism of action of N-(2-NAPHTHYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl amides and furan derivatives, such as:
- 2-FURYL-N-((2-NAPHTHYLSULFONYL)METHYL)METHANAMINE
- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
Uniqueness
N-(2-NAPHTHYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE stands out due to its unique combination of a naphthylsulfonyl group and a tetrahydrodibenzo[b,d]furan moiety.
Properties
Molecular Formula |
C24H21NO4S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-naphthalen-2-ylsulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide |
InChI |
InChI=1S/C24H21NO4S/c1-16(26)25(30(27,28)20-12-10-17-6-2-3-7-18(17)14-20)19-11-13-24-22(15-19)21-8-4-5-9-23(21)29-24/h2-3,6-7,10-15H,4-5,8-9H2,1H3 |
InChI Key |
NIHPHFFURZNTNT-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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